

Pharmacokinetics of Depulfavirine Nanosphere: A Technical Guide

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Compound of Interest

Compound Name: Depulfavirine

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Executive Summary

Depulfavirine, delivered as a long-acting injectable (LAI) nanosphere formulation of its active moiety VM-1500A, represents a promising advancement in antiretroviral therapy. As a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), its extended-release profile offers the potential for infrequent dosing, thereby improving patient adherence and long-term treatment outcomes. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for the **Depulfavirine** nanosphere, detailing preclinical and clinical findings, experimental methodologies, and the underlying metabolic pathways. The information is intended to support further research and development in the field of long-acting antiretroviral therapeutics.

Introduction

Depulfavirine is the prodrug of VM-1500A, a highly selective NNRTI. The active compound, VM-1500A, is formulated as an aqueous nanosuspension for intramuscular or subcutaneous administration, allowing for a slow release and sustained therapeutic concentrations in the body. This long-acting injectable formulation is under development to provide a once-monthly or even less frequent dosing regimen for the treatment and prevention of HIV-1 infection. This document synthesizes the key pharmacokinetic studies that form the basis of our current understanding of this novel drug delivery system.

Preclinical Pharmacokinetics

Animal Model: Beagle Dogs

Preclinical evaluation of the long-acting injectable formulation of VM-1500A was conducted in beagle dogs to establish proof-of-concept for its sustained-release characteristics.

- **Study Design:** A single-dose pharmacokinetic study.
- **Subjects:** Beagle dogs.
- **Test Articles:** Aqueous nanosuspensions of Elsulfavirine (prodrug) or VM-1500A (active moiety).
- **Dose and Administration:** A single 10 mg/kg dose administered via intramuscular (IM) or subcutaneous (SC) injection.
- **Sample Collection:** Blood samples were collected at frequent intervals up to 72 hours post-administration and then weekly for up to 3 months.
- **Analytical Method:** Plasma concentrations of Elsulfavirine and VM-1500A were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

The study demonstrated that a single 10 mg/kg injectable dose of the VM-1500A nanoformulation in beagle dogs resulted in sustained plasma concentrations of VM-1500A above the therapeutic target of 50 ng/mL for at least four weeks.^[1] This finding provided strong evidence for the feasibility of a long-acting formulation.

Clinical Pharmacokinetics

Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1, first-in-human, open-label, single-center study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending intramuscular doses of the VM-1500A-LAI nano-formulation in healthy, HIV-uninfected volunteers.

- **Study Design:** An open-label, single-center, single and multiple ascending dose study.

- Subjects: Healthy, HIV-uninfected adult volunteers.
- Test Article: Long-acting injectable (LAI) nano-formulation of VM-1500A.
- Dosing Regimens:
 - Single Ascending Doses: 150 mg, 300 mg, 600 mg, and 1200 mg administered as a single intramuscular (IM) injection.
 - Multiple Doses: Two consecutive monthly IM injections of 600 mg (administered as two 300 mg injections).
- Sample Collection: Plasma samples were collected at various time points to determine the pharmacokinetic profile.
- Analytical Method: Plasma concentrations of VM-1500A were measured using a validated LC-MS/MS method.

The study demonstrated a dose-proportional pharmacokinetic profile for the VM-1500A-LAI formulation. Sustained plasma concentrations were observed, supporting the potential for monthly or less frequent dosing. The median plasma concentrations of VM-1500A at 28 days post-injection are summarized in the table below.

Dose Level (Single IM Injection)	Median Plasma Concentration of VM1500A at Day 28 (ng/mL)
150 mg	25 (Range: 14-25)
300 mg	22 (Range: 17-28)
600 mg	49 (Range: 34-64)
1200 mg	74 (Range: 55-87)

Data from CROI 2020, Abstract 473.[\[2\]](#)

For the multiple-dosing cohort, two consecutive monthly injections of 600 mg resulted in median plasma concentrations of VM1500A of 62 ng/mL (range: 35-92) 28 days after the first

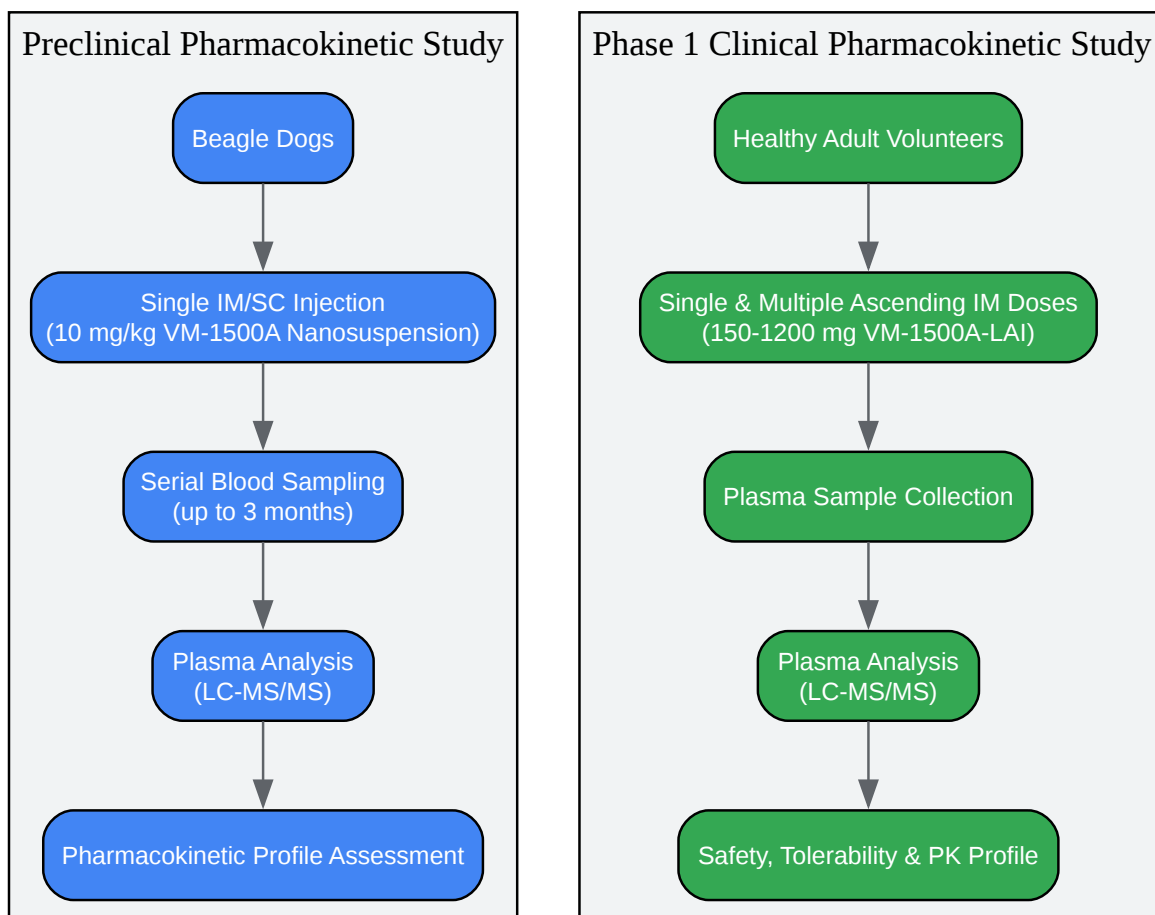
injection and 69 ng/mL (range: 51-106) 28 days after the second injection, indicating some drug accumulation.^[2]

Metabolism and Excretion

Depulfavirine (Elsulfavirine) is a prodrug that is rapidly metabolized in the liver to its active form, VM-1500A. While specific studies detailing the full metabolic pathways and excretion routes of VM-1500A from the nanosphere formulation are not yet publicly available, the primary metabolic conversion is understood to be a key step in its mechanism of action. The long half-life of the oral formulation of VM-1500A (approximately 7-9 days) is attributed to its uptake into red blood cells, which act as a natural depot, followed by a slow release back into the plasma.^[3] This inherent long-acting property is further extended by the nanosphere formulation.

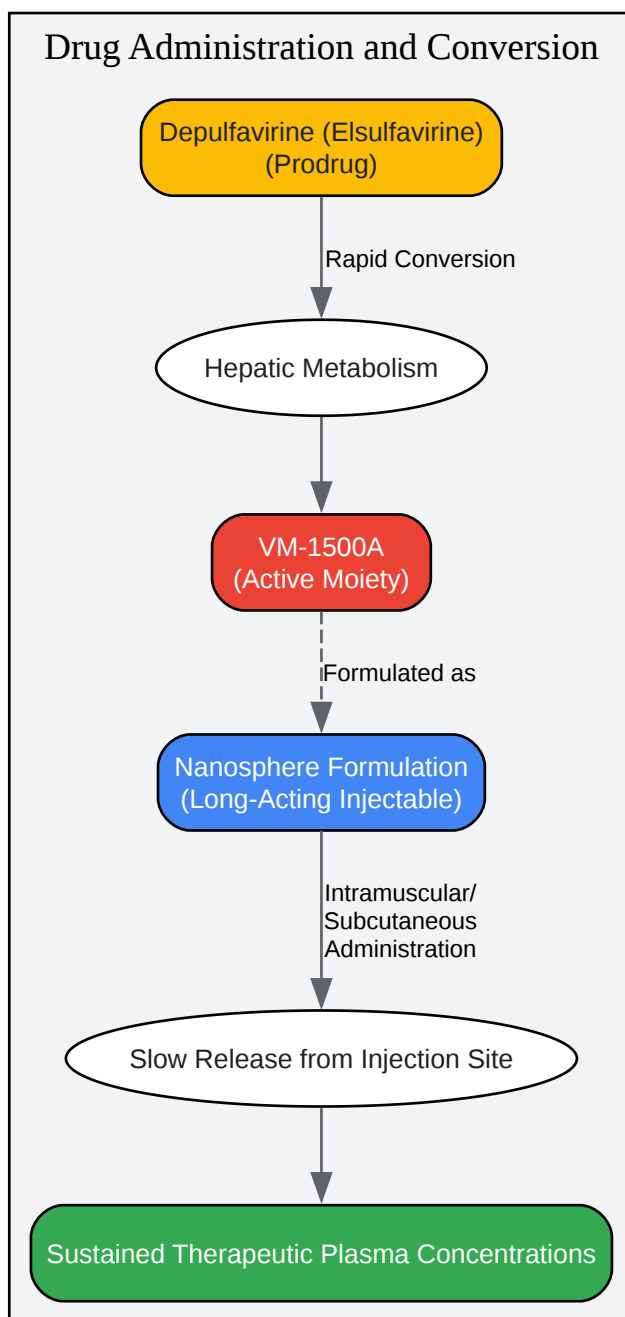
Visualizations

Experimental Workflow and Metabolic Pathway



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Figure 1: Experimental workflows for preclinical and clinical pharmacokinetic studies of VM-1500A-LAI.



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Figure 2: Conceptual metabolic conversion of **Depulfavirine** and the principle of the nanosphere formulation.

Conclusion

The pharmacokinetic profile of the **Depulfavirine** nanosphere (long-acting injectable VM-1500A) demonstrates the potential for a paradigm shift in HIV therapy, moving from daily oral regimens to infrequent injections. Preclinical and Phase 1 clinical data confirm its sustained-release characteristics, maintaining therapeutic drug concentrations over extended periods. Further clinical studies will be crucial to fully elucidate the complete pharmacokinetic and pharmacodynamic profile, including C_{max}, T_{max}, and elimination half-life, and to establish its long-term efficacy and safety in diverse patient populations. The information presented in this guide provides a solid foundation for researchers and drug development professionals working towards this goal.

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